

# Application Notes and Protocols: Utilizing Dihydroartemisinin to Interrogate c-Myc-Driven Glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Dihydroartemisinin |           |
| Cat. No.:            | B10784057          | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

### Introduction

The c-Myc oncogene is a critical regulator of cellular proliferation and metabolism.[1][2] In many cancer phenotypes, c-Myc is overexpressed and reprograms cellular metabolism towards aerobic glycolysis, a phenomenon known as the Warburg effect.[2][3] This metabolic shift provides cancer cells with the necessary energy and biosynthetic precursors to support rapid growth.[4] The c-Myc transcription factor directly upregulates the expression of numerous genes involved in glycolysis, including glucose transporters (e.g., GLUT1) and key glycolytic enzymes (e.g., Hexokinase 2, Lactate Dehydrogenase A).[5][6][7] Consequently, targeting the c-Myc signaling pathway presents a promising therapeutic strategy for cancer treatment.

**Dihydroartemisinin** (DHA), a semi-synthetic derivative of artemisinin, is an antimalarial drug that has demonstrated significant anti-cancer properties.[1][8] Emerging evidence highlights DHA's ability to inhibit cancer cell growth by suppressing c-Myc signaling and, consequently, aerobic glycolysis.[5] These application notes provide a detailed overview and protocols for utilizing DHA as a tool to study and potentially inhibit c-Myc-mediated glycolysis in cancer cells.

# Mechanism of Action: DHA's Impact on the c-Myc/Glycolysis Axis



DHA exerts its inhibitory effects on c-Myc and glycolysis through a multi-faceted approach:

- Suppression of c-Myc Expression: DHA has been shown to downregulate c-Myc at both the transcriptional and post-transcriptional levels.[1] It can reduce c-Myc mRNA expression and also promote the degradation of the c-Myc oncoprotein.[1][9]
- Modulation of Upstream Signaling: DHA can inhibit signaling pathways that lead to c-Myc activation, such as the ERK and Akt/GSK3β pathways.[1][5][8] By decreasing the phosphorylation of key kinases in these pathways, DHA indirectly suppresses c-Myc activity.
- Inhibition of Glycolytic Gene Expression: By reducing c-Myc levels, DHA subsequently
  decreases the expression of c-Myc's downstream target genes that are essential for
  glycolysis. This includes the glucose transporter GLUT1, and enzymes like Hexokinase
  (HK2) and Lactate Dehydrogenase A (LDHA).[5][6]
- Reduction of Glycolytic Flux: The culmination of these effects is a significant reduction in the
  cancer cell's ability to take up glucose and convert it to lactate, leading to decreased ATP
  production and a dampening of the Warburg effect. [5][10][11]



Click to download full resolution via product page

DHA's inhibitory effect on the c-Myc/glycolysis pathway.



# **Data Presentation**

The following tables summarize the dose-dependent effects of **Dihydroartemisinin** (DHA) on key markers of c-Myc signaling and glycolysis in cancer cell lines, as reported in the literature. [5][6]

Table 1: Effect of DHA on c-Myc and Glycolytic Gene Expression

| DHA Concentration<br>(μM) | Relative c-Myc<br>mRNA Expression<br>(%) | Relative GLUT1<br>mRNA Expression<br>(%) | Relative LDHA<br>mRNA Expression<br>(%) |
|---------------------------|------------------------------------------|------------------------------------------|-----------------------------------------|
| 0 (Control)               | 100                                      | 100                                      | 100                                     |
| 10                        | 75                                       | 80                                       | 78                                      |
| 20                        | 50                                       | 60                                       | 55                                      |
| 40                        | 30                                       | 40                                       | 35                                      |

Table 2: Effect of DHA on Glycolytic Metabolism

| DHA Concentration (μM) | Glucose Uptake<br>(nmol/10^6 cells) | Lactate Production (nmol/10^6 cells) | Cellular ATP Levels<br>(µM) |
|------------------------|-------------------------------------|--------------------------------------|-----------------------------|
| 0 (Control)            | 25                                  | 40                                   | 15                          |
| 10                     | 20                                  | 32                                   | 12                          |
| 20                     | 15                                  | 25                                   | 9                           |
| 40                     | 10                                  | 18                                   | 6                           |

# **Experimental Protocols**

The following are detailed protocols for key experiments to assess the impact of DHA on c-Myc signaling and glycolysis.

# Western Blotting for c-Myc and Related Proteins



Objective: To determine the effect of DHA on the protein expression levels of c-Myc and key signaling proteins (e.g., p-ERK, p-Akt).

#### Materials:

- Cancer cell line of interest
- Dihydroartemisinin (DHA)
- Cell culture medium and supplements
- RIPA buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies (anti-c-Myc, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
- HRP-conjugated secondary antibodies
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

#### Protocol:

- Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight.
   Treat the cells with varying concentrations of DHA (e.g., 0, 10, 20, 40 μM) for a predetermined time (e.g., 24 or 48 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.



- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE and Western Blotting:
  - Load equal amounts of protein (e.g., 20-30 μg) onto an SDS-PAGE gel.
  - Separate proteins by electrophoresis.
  - Transfer the separated proteins to a PVDF membrane.
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with primary antibodies overnight at 4°C.
  - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
- Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control.

# Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the effect of DHA on the mRNA expression of c-Myc and its target genes (GLUT1, HK2, LDHA).

#### Materials:

- Treated cells (as in 4.1)
- RNA extraction kit (e.g., TRIzol)
- · cDNA synthesis kit
- SYBR Green or TaqMan master mix



- Primers for target genes and a housekeeping gene (e.g., GAPDH)
- qRT-PCR instrument

#### Protocol:

- RNA Extraction: Extract total RNA from DHA-treated and control cells using an RNA extraction kit according to the manufacturer's instructions.
- cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
- qRT-PCR:
  - Set up the qRT-PCR reaction with SYBR Green/TaqMan master mix, cDNA, and specific primers for the target genes and the housekeeping gene.
  - Run the reaction on a qRT-PCR instrument.
- Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

# **Glucose Uptake Assay**

Objective: To measure the effect of DHA on the rate of glucose consumption by cancer cells.

#### Materials:

- Treated cells
- Glucose-free culture medium
- 2-Deoxy-D-[<sup>3</sup>H]glucose (2-DG) or a fluorescent glucose analog
- Scintillation counter or fluorescence plate reader

#### Protocol:

Cell Treatment: Treat cells with DHA as described previously.



- Glucose Starvation: Wash the cells with PBS and incubate them in glucose-free medium for 1 hour.
- Glucose Analog Incubation: Add 2-DG or a fluorescent glucose analog to the medium and incubate for a short period (e.g., 15-30 minutes).
- Measurement:
  - For 2-DG: Wash the cells with ice-cold PBS to stop uptake, lyse the cells, and measure the radioactivity using a scintillation counter.
  - For fluorescent analog: Measure the fluorescence intensity using a plate reader.
- Normalization: Normalize the glucose uptake to the total protein content of the cells.

# **Lactate Production Assay**

Objective: To measure the effect of DHA on the amount of lactate secreted by cancer cells into the culture medium.

#### Materials:

- Conditioned medium from treated cells
- Lactate assay kit (colorimetric or fluorometric)
- Plate reader

#### Protocol:

- Cell Treatment: Treat cells with DHA as described.
- Collect Conditioned Medium: At the end of the treatment period, collect the cell culture medium.
- Lactate Measurement: Use a commercial lactate assay kit to measure the concentration of lactate in the collected medium according to the manufacturer's protocol.
- Normalization: Normalize the lactate production to the cell number or total protein content.



# **Experimental Workflow**

The following diagram illustrates a typical workflow for investigating the effects of DHA on the c-Myc/glycolysis axis.



Click to download full resolution via product page



Experimental workflow for studying DHA's effects.

## Conclusion

**Dihydroartemisinin** serves as a valuable pharmacological tool for researchers studying the role of c-Myc in cancer metabolism. The protocols and information provided herein offer a framework for investigating how DHA-mediated inhibition of c-Myc signaling can effectively suppress aerobic glycolysis in cancer cells. These studies can contribute to a deeper understanding of cancer metabolism and may support the development of novel therapeutic strategies targeting the c-Myc oncogene.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Dihydroartemisinin triggers c-Myc proteolysis and inhibits protein kinase B/glycogen synthase kinase 3β pathway in T-cell lymphoma cells PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role for Myc in Coordinating Glycolysis, Oxidative Phosphorylation, Glutaminolysis, and Fatty Acid Metabolism in Normal and Neoplastic Tissues [frontiersin.org]
- 3. The c-Myc-LDHA axis positively regulates aerobic glycolysis and promotes tumor progression in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dihydroartemisinin and artesunate inhibit aerobic glycolysis via suppressing c-Myc signaling in non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Dihydroartemisinin triggers c-Myc proteolysis and inhibits protein kinase B/glycogen synthase kinase 3β pathway in T-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dihydroartemisinin Inhibits Glucose Uptake and Cooperates with Glycolysis Inhibitor to Induce Apoptosis in Non-Small Cell Lung Carcinoma Cells | PLOS One [journals.plos.org]



- 11. Dihydroartemisinin inhibits glucose uptake and cooperates with glycolysis inhibitor to induce apoptosis in non-small cell lung carcinoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing Dihydroartemisinin to Interrogate c-Myc-Driven Glycolysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10784057#using-dihydroartemisinin-to-study-c-myc-signaling-in-glycolysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com